diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Overview
Description
Diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C28H28FNO5 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.19515116 g/mol and the complexity rating of the compound is 895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoroquinolone Antibiotics and Neuromuscular Transmission
Fluoroquinolones, a class of antibiotics that include fluorinated 4-quinolones, are known for their broad antibacterial activity. Research by Sieb, J. (1998) on the effects of fluoroquinolones like norfloxacin, ofloxacin, and pefloxacin on miniature endplate potentials (MEPPs) and currents in neuromuscular transmission illustrates their impact beyond mere antibacterial action, highlighting the cautious use of these compounds in disorders affecting neuromuscular transmission Sieb, J. (1998).
Metabolism and Excretion Studies
The compound "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" is an example of a novel orexin 1 and 2 receptor antagonist, showcasing the importance of detailed pharmacokinetic studies. Research conducted by Renzulli, C., Nash, M., Wright, M., Thomas, Steven, Zamuner, S., Pellegatti, M., Bettica, P., & Boyle, G. (2011) on the disposition and metabolism of [14C]SB-649868 in humans after a single oral dose highlights the extensive metabolism and elimination pathways of such compounds, providing insights into their safety and efficacy profiles Renzulli et al. (2011).
Environmental Contaminants and Health
The presence and biotransformation of synthetic phenolic antioxidants in the human body, as studied by Du, B., Zhang, Y., Lam, J., Pan, S., Huang, Y., Chen, B., Lan, S., Li, J., Luo, D., & Zeng, L. (2019), reveal the ongoing exposure of humans to potentially harmful environmental chemicals and their metabolites. Such studies are crucial for understanding the broader implications of chemical exposure on human health and the environment Du et al. (2019).
Properties
IUPAC Name |
diethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO5/c1-4-34-27(32)22-16(3)30-21-15-20(17-9-7-6-8-10-17)24(28(33)35-5-2)26(31)25(21)23(22)18-11-13-19(29)14-12-18/h6-14,20,23-24,30H,4-5,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZHXORLOUSARU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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